molecular formula C19H14O6 B14535797 1H-2-benzopyran-1-one, 5,7-bis(acetyloxy)-4-phenyl- CAS No. 62536-83-8

1H-2-benzopyran-1-one, 5,7-bis(acetyloxy)-4-phenyl-

Cat. No.: B14535797
CAS No.: 62536-83-8
M. Wt: 338.3 g/mol
InChI Key: RVPNPQFIPNDLNO-UHFFFAOYSA-N
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Description

1H-2-benzopyran-1-one, 5,7-bis(acetyloxy)-4-phenyl- is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with acetyloxy and phenyl substituents. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-benzopyran-1-one, 5,7-bis(acetyloxy)-4-phenyl- typically involves multi-step organic reactions. One common method includes the acetylation of a precursor compound, such as 4-phenyl-1H-2-benzopyran-1-one, using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 5 and 7 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-2-benzopyran-1-one, 5,7-bis(acetyloxy)-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

1H-2-benzopyran-1-one, 5,7-bis(acetyloxy)-4-phenyl- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 1H-2-benzopyran-1-one, 5,7-bis(acetyloxy)-4-phenyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, oxidative stress, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    1H-2-benzopyran-1-one, 8-(acetyloxy)-3-[3,4-bis(acetyloxy)phenyl]-: Another benzopyran derivative with acetyloxy substituents.

    1H-2-benzopyran-1-one, 7-chloro-3-(1,1-dimethylethyl)-: A benzopyran compound with a chloro and tert-butyl group.

Uniqueness

1H-2-benzopyran-1-one, 5,7-bis(acetyloxy)-4-phenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzopyran derivatives

Properties

CAS No.

62536-83-8

Molecular Formula

C19H14O6

Molecular Weight

338.3 g/mol

IUPAC Name

(5-acetyloxy-1-oxo-4-phenylisochromen-7-yl) acetate

InChI

InChI=1S/C19H14O6/c1-11(20)24-14-8-15-18(17(9-14)25-12(2)21)16(10-23-19(15)22)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

RVPNPQFIPNDLNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=COC2=O)C3=CC=CC=C3

Origin of Product

United States

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